molecular formula C15H13N3O3 B2599919 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide CAS No. 2034414-05-4

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide

Cat. No.: B2599919
CAS No.: 2034414-05-4
M. Wt: 283.287
InChI Key: JDRGUMDSPXOCLA-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a furo[2,3-c]pyridine moiety, which is a fused bicyclic system, and an isonicotinamide group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common method starts with the preparation of the furo[2,3-c]pyridine core. This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents under controlled conditions. For instance, the cyclization of 2-pyridone derivatives with suitable electrophiles can yield the desired furo[2,3-c]pyridine scaffold .

Subsequently, the furo[2,3-c]pyridine intermediate is subjected to further functionalization to introduce the oxo group at the 7-position. This can be accomplished through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide. The final step involves the coupling of the functionalized furo[2,3-c]pyridine with isonicotinamide through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain kinases by occupying the ATP-binding site, thereby preventing phosphorylation events crucial for cellular signaling pathways. The furo[2,3-c]pyridine moiety plays a key role in these interactions by forming hydrogen bonds and hydrophobic contacts with the target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide is unique due to its specific combination of the furo[2,3-c]pyridine and isonicotinamide moieties. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-14(12-1-5-16-6-2-12)17-7-9-18-8-3-11-4-10-21-13(11)15(18)20/h1-6,8,10H,7,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRGUMDSPXOCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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